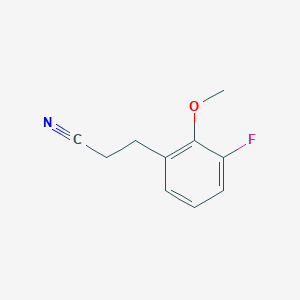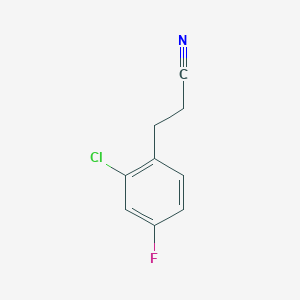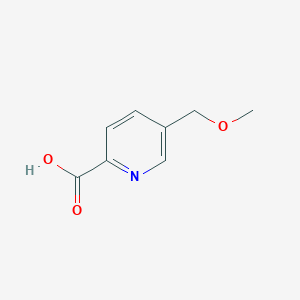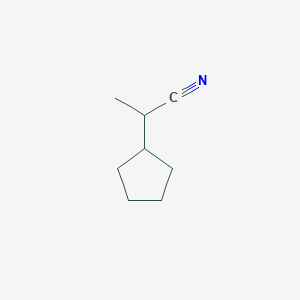
2-(3-bromo-4-fluorophenyl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-fluorophenyl)ethylamine is an organic compound that belongs to the class of substituted phenethylamines. This compound features a phenyl ring substituted with bromine and fluorine atoms, an ethyl chain, and a methylamine group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-fluorophenyl)ethylamine typically involves multi-step organic reactions. One common method is the halogenation of a phenethylamine precursor, followed by substitution reactions to introduce the bromine and fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-bromo-4-fluorophenyl)ethylamine may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
2-(3-bromo-4-fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halide sources are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
2-(3-bromo-4-fluorophenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-bromo-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Phenethylamine: The parent compound, which lacks the bromine and fluorine substituents.
2-(3-bromo-4-methylphenyl)ethylamine: A similar compound with a methyl group instead of a fluorine atom.
2-(3-chloro-4-fluorophenyl)ethylamine: A compound with a chlorine atom instead of bromine.
Uniqueness
The unique combination of bromine and fluorine substituents in 2-(3-bromo-4-fluorophenyl)ethylamine imparts distinct chemical properties, such as altered reactivity and potential biological activity. These differences make it a valuable compound for specific research applications.
特性
分子式 |
C9H11BrFN |
|---|---|
分子量 |
232.09 g/mol |
IUPAC名 |
2-(3-bromo-4-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
HIRPLIMQCZAVSH-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC(=C(C=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















